molecular formula C19H16ClN3O2 B11227200 N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11227200
M. Wt: 353.8 g/mol
InChI Key: OEZQWVLZNGBCIC-SRZZPIQSSA-N
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Description

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide involves several steps. One common method includes the condensation reaction between 2-chloro-7-methyl-3-quinolinecarboxaldehyde and 4-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Due to its potential biological activities, it is studied for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide involves its interaction with biological macromolecules. It can bind to DNA and proteins, interfering with their normal functions. The quinoline ring system is known to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activities .

Comparison with Similar Compounds

N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide can be compared with other Schiff bases and quinoline derivatives:

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-4-14-10-15(18(20)22-17(14)9-12)11-21-23-19(24)13-5-7-16(25-2)8-6-13/h3-11H,1-2H3,(H,23,24)/b21-11+

InChI Key

OEZQWVLZNGBCIC-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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